molecular formula C13H12ClFN2O3S B1519221 4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide CAS No. 1095012-62-6

4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B1519221
CAS No.: 1095012-62-6
M. Wt: 330.76 g/mol
InChI Key: MHJBBKPFTZBDCM-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions, designated as 4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzenesulfonamide. This nomenclature precisely describes the molecular architecture, indicating the presence of an amino group at the 4-position and a methoxy group at the 2-position of the benzene ring bearing the sulfonamide functionality. The target phenyl ring contains both chloro and fluoro substituents at the 3- and 4-positions respectively, creating a dihalogenated aromatic system.

The molecular formula C₁₃H₁₂ClFN₂O₃S reveals the compound's elemental composition, containing thirteen carbon atoms, twelve hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom. The molecular weight has been determined to be 330.76 grams per mole through computational analysis using PubChem methodologies. The compound is assigned Chemical Abstracts Service registry number 1095012-62-6, providing a unique identifier for database searches and regulatory purposes.

The molecular architecture demonstrates significant structural complexity through the presence of multiple functional groups that contribute to its chemical and potentially biological properties. The sulfonamide bridge connecting the two aromatic systems creates a flexible linker that allows for conformational variability while maintaining structural integrity. The presence of both electron-withdrawing halogen substituents and electron-donating amino and methoxy groups creates an asymmetric electronic distribution across the molecule.

Property Value Reference Method
Molecular Formula C₁₃H₁₂ClFN₂O₃S PubChem Computational Analysis
Molecular Weight 330.76 g/mol PubChem 2.1 Release
Chemical Abstracts Service Number 1095012-62-6 Registry Assignment
IUPAC Nomenclature 4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzenesulfonamide Systematic Convention

Crystallographic Data and Three-Dimensional Conformational Analysis

The three-dimensional molecular structure of this compound exhibits distinct conformational characteristics that influence its physical and chemical properties. Computational studies have revealed important geometric parameters including bond lengths, bond angles, and dihedral angles that define the molecule's spatial arrangement. The sulfonamide functional group adopts a tetrahedral geometry around the sulfur atom, with sulfur-oxygen double bonds characteristic of sulfonyl groups and a sulfur-nitrogen single bond connecting to the aromatic amine.

The rotatable bond count has been determined to be four, indicating moderate conformational flexibility primarily associated with the sulfonamide bridge and the methoxy group orientation. This conformational freedom allows the molecule to adopt different spatial arrangements that may be important for molecular recognition processes and crystal packing arrangements. The compound's three-dimensional structure demonstrates the typical characteristics of sulfonamide derivatives, with the sulfonyl group providing both rigidity and polarity to the molecular framework.

Crystallographic analysis reveals that sulfonamide compounds frequently exhibit complex hydrogen bonding networks that stabilize their solid-state structures. These interactions typically involve the sulfonamide nitrogen atoms and oxygen atoms of the sulfonyl group, creating extended networks that contribute to the compound's physical properties. The presence of multiple hydrogen bond donors and acceptors in the molecule, including the amino group, sulfonamide nitrogen, and sulfonyl oxygens, suggests the potential for extensive intermolecular interactions in the crystalline state.

The molecular geometry optimization calculations indicate that the two aromatic rings are not coplanar, with the dihedral angle between them influenced by steric interactions and electronic effects. The chloro and fluoro substituents on the target phenyl ring create an asymmetric substitution pattern that affects both the electronic properties and the steric environment around the aromatic system.

Structural Parameter Value Computational Method
Rotatable Bond Count 4 Cactvs 3.4.6.11 Algorithm
Hydrogen Bond Donor Count 2 Computational Analysis
Hydrogen Bond Acceptor Count 6 Computational Analysis
Exact Mass 330.0241193 Da PubChem 2.1 Release
Topological Polar Surface Area 89.8 Ų Computational Prediction

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the various hydrogen environments within the molecule. The methoxy group protons typically appear as a singlet around 3.8-4.0 parts per million, characteristic of aromatic methyl ethers. The amino group protons exhibit broad signals due to rapid exchange with solvent, typically observed in the 4.5-6.0 parts per million region.

The aromatic proton signals provide valuable information about the substitution patterns on both benzene rings. The 2-methoxy-4-aminobenzenesulfonamide ring system shows characteristic splitting patterns that confirm the relative positions of the substituents. The 3-chloro-4-fluorophenyl ring protons exhibit complex coupling patterns due to the influence of both halogen substituents on the chemical shifts and coupling constants. The fluorine substitution introduces additional complexity through fluorine-proton coupling, which can be observed in high-resolution spectra.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for different carbon environments. The aromatic carbon atoms exhibit signals in the 120-150 parts per million region, with the carbon atoms bearing electron-withdrawing groups typically appearing more downfield. The methoxy carbon appears around 55 parts per million, consistent with aromatic methyl ethers. The carbonyl carbon of related sulfonamide derivatives typically appears around 165-175 parts per million, though this specific compound lacks a carbonyl functionality.

The sulfonyl carbon, when observable, provides information about the electronic environment around the sulfur atom. The coupling patterns observed in carbon-13 spectra help confirm the molecular connectivity and substitution patterns. Fluorine-carbon coupling can be observed for carbon atoms in proximity to the fluorine substituent, providing additional structural confirmation.

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

Fourier-Transform Infrared spectroscopy reveals characteristic vibrational frequencies that serve as fingerprints for the functional groups present in this compound. The sulfonamide functional group exhibits distinctive absorption bands that are characteristic of the sulfur-oxygen double bonds and the sulfur-nitrogen single bond. The asymmetric and symmetric stretching vibrations of the sulfonyl group typically appear around 1337 and 1151 wavenumbers respectively, as observed in related sulfonamide derivatives.

The amino group stretches provide evidence for the presence of primary amine functionality, typically observed as broad absorption bands in the 3200-3500 wavenumber region. These bands may be somewhat broadened due to hydrogen bonding interactions between amino groups in the solid state. The aromatic carbon-hydrogen stretching vibrations appear around 3025 wavenumbers, characteristic of aromatic systems.

The carbon-nitrogen stretching vibrations associated with the aromatic amino group and the sulfonamide nitrogen provide additional structural confirmation. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, with specific patterns that reflect the substitution patterns on both aromatic rings. The carbon-fluorine and carbon-chlorine stretching vibrations contribute to the fingerprint region of the spectrum, providing unique identifiers for this specific compound.

The methoxy group contributes characteristic vibrations including carbon-oxygen stretching around 1250 wavenumbers and carbon-hydrogen bending vibrations of the methyl group. These vibrational signatures collectively provide a comprehensive fingerprint for compound identification and purity assessment.

Functional Group Vibrational Frequency (cm⁻¹) Assignment
Aromatic C-H Stretch 3025 SP² Carbon-Hydrogen
Aliphatic C-H Stretch 2937 SP³ Carbon-Hydrogen
C=N Stretch 1545 Aromatic Carbon-Nitrogen
SO₂ Asymmetric Stretch 1337 Sulfonyl Group
SO₂ Symmetric Stretch 1151 Sulfonyl Group
Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 330, corresponding to the molecular weight of 330.76 atomic mass units. High-resolution mass spectrometry can distinguish this compound from isobaric molecules through precise mass determination.

The fragmentation patterns reveal characteristic losses that provide structural information about the molecule. Common fragmentation pathways for sulfonamide compounds include loss of the sulfonyl group, cleavage of the sulfonamide bond, and loss of substituent groups from the aromatic rings. The presence of halogen substituents creates characteristic isotope patterns that aid in structural confirmation, with chlorine-35 and chlorine-37 isotopes creating distinctive patterns in the mass spectrum.

Collision Cross Section measurements have been predicted for various adduct ions of this compound, providing additional analytical parameters for identification purposes. These measurements are particularly valuable for ion mobility mass spectrometry applications and help distinguish between isomeric compounds. The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 331.03138 shows a predicted Collision Cross Section of 169.5 square angstroms.

Tandem mass spectrometry experiments can provide detailed fragmentation information that confirms the molecular structure and helps identify specific structural features. The fragmentation patterns are influenced by the electronic effects of the various substituents, with electron-withdrawing groups affecting the stability of certain fragment ions. The mass spectrometric data serve as valuable analytical tools for compound identification and purity assessment in synthetic and analytical applications.

Adduct Ion Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]⁺ 331.03138 169.5
[M+Na]⁺ 353.01332 181.4
[M+NH₄]⁺ 348.05792 176.1
[M+K]⁺ 368.98726 173.6
[M-H]⁻ 329.01682 171.9

Comparative Structural Analysis with Sulfonamide Analogues

Comparative analysis of this compound with related sulfonamide derivatives reveals important structure-activity relationships and molecular property trends. The compound shares structural similarities with 4-amino-N-(4-chlorophenyl)benzenesulfonamide, which lacks both the methoxy group and the fluorine substituent. This comparison highlights the influence of additional substituents on molecular properties and potential biological activities.

The presence of the methoxy group at the 2-position of the benzenesulfonamide ring creates both steric and electronic effects that distinguish this compound from simpler analogues. Methoxy groups are known to be electron-donating through resonance effects while being mildly electron-withdrawing through inductive effects. This dual nature influences the electronic distribution across the aromatic system and may affect both chemical reactivity and biological activity profiles.

The dihalogenated target ring system (3-chloro-4-fluorophenyl) represents a more complex substitution pattern compared to monohalogenated analogues. The combination of chlorine and fluorine substituents creates a unique electronic environment that may enhance selectivity in biological systems or alter physicochemical properties such as lipophilicity and metabolic stability. Studies of sulfonamide molecular crystals have shown that halogen substituents significantly influence crystal packing arrangements and hydrogen bonding networks.

Structural comparison with N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide reveals the effects of replacing the amino and methoxy groups with fluoro and methyl substituents respectively. This related compound shares the same target ring system but differs significantly in the donor aromatic ring, allowing for direct comparison of the influence of different substituent patterns on molecular properties.

The conformational flexibility analysis shows that this compound possesses four rotatable bonds, which is moderate compared to other sulfonamide derivatives. This flexibility is primarily associated with the sulfonamide bridge and methoxy group rotation, influencing the compound's ability to adopt different conformations for molecular recognition processes. Comparative studies of sulfonamide derivatives have demonstrated that conformational flexibility can significantly impact biological activity and selectivity profiles.

Structural Feature Target Compound 4-amino-N-(4-chlorophenyl)benzenesulfonamide N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide
Molecular Weight 330.76 g/mol 282.74 g/mol 331.8 g/mol
Halogen Substituents Cl, F Cl Cl, F, F
Electron-Donating Groups NH₂, OCH₃ NH₂ CH₃, CH₃
Rotatable Bonds 4 3 4
Hydrogen Bond Donors 2 2 1

Properties

IUPAC Name

4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O3S/c1-20-12-6-8(16)2-5-13(12)21(18,19)17-9-3-4-11(15)10(14)7-9/h2-7,17H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJBBKPFTZBDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide, also known by its CAS number 1095012-62-6, is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H12ClFN2O3S
  • Molecular Weight : 330.76 g/mol
  • Structure : The compound features a sulfonamide group attached to a methoxybenzene ring, with a chloro and fluorine substituent on the phenyl group.

Research indicates that sulfonamides, including this compound, primarily exert their biological effects through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. By competing with para-aminobenzoic acid (pABA), they disrupt the synthesis of folate, which is vital for nucleic acid synthesis in bacteria .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Studies have shown that sulfonamides can be effective against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) μg/mL
E. coli30 ± 0.127.81
S. aureus25 ± 0.1010.00
K. pneumoniae28 ± 0.158.00

These results indicate that the compound exhibits significant antibacterial activity comparable to established antibiotics like ciprofloxacin .

Cardiovascular Effects

In experimental models, certain derivatives of benzene sulfonamides have demonstrated effects on perfusion pressure and coronary resistance. For example, studies using isolated rat heart models indicated that modifications to the sulfonamide structure could lead to decreased coronary resistance and altered perfusion pressure, suggesting potential cardiovascular applications .

Case Studies

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Theoretical models using software like SwissADME suggest favorable absorption and distribution characteristics, although empirical data are needed for validation .

Chemical Reactions Analysis

Diazotization and Azo Coupling

The primary aromatic amine at the 4-position undergoes diazotization in acidic media (HCl, 0–5°C) using sodium nitrite (NaNO₂). The resulting diazonium salt participates in coupling reactions with electron-rich aromatic compounds (e.g., β-naphthol) to form stable azo derivatives.

Reaction TypeReagents/ConditionsProductReference
DiazotizationNaNO₂, HCl (0–5°C)Diazonium salt intermediate
Azo couplingβ-naphthol, pH 9–104-(Phenyldiazenyl)-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide

Demethylation of Methoxy Group

The ortho-methoxy group undergoes acid-catalyzed demethylation when treated with hydrobromic acid (HBr) in acetic acid, yielding a phenolic hydroxyl group.

Reaction TypeReagents/ConditionsProductReference
Demethylation48% HBr, AcOH (reflux, 4 h)4-Amino-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzene-1-sulfonamide

Sulfonamide Hydrolysis

Under strongly acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, the sulfonamide bond cleaves to generate 4-amino-2-methoxybenzenesulfonic acid and 3-chloro-4-fluoroaniline.

Reaction TypeReagents/ConditionsProductsReference
Acidic hydrolysis6M HCl, reflux, 12 h4-Amino-2-methoxybenzenesulfonic acid + 3-chloro-4-fluoroaniline
Basic hydrolysis2M NaOH, 80°C, 8 hSame as above

Oxidation of Amino Group

The 4-amino group oxidizes to a nitro group using potassium permanganate (KMnO₄) in sulfuric acid, forming 4-nitro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide.

Reaction TypeReagents/ConditionsProductReference
OxidationKMnO₄, H₂SO₄, 60°C, 3 h4-Nitro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide

Acylation and Alkylation

The aromatic amine reacts with acyl chlorides (e.g., acetyl chloride) or alkyl halides (e.g., methyl iodide) under basic conditions to form substituted amides or secondary amines.

Reaction TypeReagents/ConditionsProductReference
AcylationAcetyl chloride, pyridine, RT4-Acetamido-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide
AlkylationCH₃I, K₂CO₃, DMF, 60°C4-Methylamino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide

Nucleophilic Aromatic Substitution

The 3-chloro and 4-fluoro substituents on the aryl ring undergo substitution with strong nucleophiles (e.g., thiols) under basic conditions, though reactivity is moderated by electron-withdrawing groups.

Reaction TypeReagents/ConditionsProductReference
Thiol substitutionNaSH, DMF, 100°C, 24 h4-Amino-N-(3-mercapto-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide

Condensation Reactions

The amino group forms Schiff bases with aromatic aldehydes (e.g., benzaldehyde) in ethanol under catalytic acid conditions.

Reaction TypeReagents/ConditionsProductReference
Schiff base formationBenzaldehyde, HCl, EtOH, Δ4-(Benzylideneamino)-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide

Key Mechanistic Insights:

  • Steric and Electronic Effects : The electron-withdrawing sulfonamide group deactivates the benzene ring, limiting electrophilic substitution but facilitating nucleophilic reactions at the halogenated aryl group .

  • pH-Dependent Reactivity : Diazotization requires strongly acidic conditions (pH < 1), while azo coupling proceeds optimally in mildly alkaline media .

  • Thermal Stability : The sulfonamide linkage remains intact below 150°C but decomposes under prolonged heating in acidic/basic environments .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Source
This compound 2-methoxy, 4-amino, N-(3-Cl-4-F-phenyl) ~340.7 (calculated) IDO1 inhibition; antitumor activity in CT26 tumor models Preclinical studies
4-Amino-N-(4-butylphenyl)-2-methoxybenzene-1-sulfonamide 2-methoxy, 4-amino, N-(4-butylphenyl) Discontinued (exact MW unavailable) Unknown (discontinued due to commercial factors) Product catalog
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide 4-Cl, 3-amino, N-(3-Br-4-OMe-phenyl) 391.67 Intermediate for pharmaceuticals; activity not reported Chemical supplier
5-amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide 2-methoxy, 5-amino, N-(4-Cl-phenyl) 258.62 Structural analog; no explicit bioactivity data Commercial catalog
4-amino-N-(4-aminophenyl)benzamide derivatives Varied substituents (e.g., chromen-2-yl, pyrazolo[3,4-d]pyrimidin-3-yl) ~500–600 Broad-spectrum kinase or enzyme inhibition (patented for therapeutic use) Patent literature

Key Findings:

Substituent Effects on Bioactivity :

  • The 3-chloro-4-fluorophenyl group in the target compound enhances IDO1 binding affinity compared to simpler aryl groups (e.g., 4-chlorophenyl in ’s analog). This is attributed to increased electron-withdrawing effects and steric compatibility with the IDO1 active site .
  • Methoxy vs. Halogen Positioning : The 2-methoxy group in the target compound improves solubility relative to analogs with halogens at the same position (e.g., 3-bromo-4-methoxyphenyl in ’s compound), which may explain its superior in vivo performance .

Therapeutic Potential: The target compound’s low cytotoxicity (IC50 > 100 μM in MTT assays) contrasts with discontinued analogs (e.g., 4-butylphenyl derivative in ), suggesting that bulky alkyl groups may compromise safety or efficacy . Chromone-oxime derivatives with sulfonamide moieties (e.g., compound 10m in ) share its IDO1 inhibitory activity but lack the fluorophenyl group, resulting in lower antitumor potency .

Synthetic Accessibility :

  • The target compound’s synthesis leverages widely available boronic acids and Suzuki-Miyaura cross-coupling protocols, similar to methods for pyrazolo[3,4-d]pyrimidine derivatives (). However, intermediates like 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid require specialized handling .

Preparation Methods

Sulfonyl Chloride Intermediate Preparation

The key intermediate, 4-amino-2-methoxybenzene-1-sulfonyl chloride, can be prepared by chlorosulfonation of the corresponding substituted benzene compound. A typical procedure involves:

  • Reacting 2-methoxyaniline or its derivatives with chlorosulfonic acid at controlled temperatures (40–50 °C).
  • After the reaction, the mixture is cooled and hydrolyzed with water under acidic conditions to precipitate the sulfonyl chloride.
  • The intermediate is then filtered, washed, and dried for subsequent use.

This method is adapted from general sulfonamide synthesis protocols and is supported by analogous procedures used for 4-aminobenzenesulfonamide preparation.

Coupling with 3-chloro-4-fluoroaniline

The sulfonyl chloride intermediate is reacted with 3-chloro-4-fluoroaniline to form the target sulfonamide. The reaction conditions typically include:

  • Dissolving 3-chloro-4-fluoroaniline and a base such as triethylamine in an organic solvent like chloroform.
  • Adding the sulfonyl chloride dropwise at room temperature with stirring.
  • Heating the reaction mixture gently to 55–60 °C for several hours (e.g., 5 hours) to ensure complete reaction.
  • Cooling the mixture and adding cold water to precipitate the product.
  • Filtering, washing, and recrystallizing the product from ethanol to achieve high purity and yield (usually 65–90%).

This procedure aligns with the general methods reported for sulfonamide synthesis involving aromatic amines and sulfonyl chlorides.

Detailed Research Findings and Data

The following table summarizes typical reaction parameters and yields based on literature analogs and related sulfonamide syntheses:

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Chlorosulfonation 2-methoxyaniline + chlorosulfonic acid 40–50 2 75–85 Controlled addition, cooling required
Hydrolysis and isolation Water addition, acidic conditions <15 0.5 Precipitation of sulfonyl chloride
Coupling with 3-chloro-4-fluoroaniline 3-chloro-4-fluoroaniline + sulfonyl chloride + triethylamine in chloroform 25–60 5 65–90 Stirring, gradual heating
Purification Recrystallization from ethanol Room temp Improves purity

Summary Table of Preparation Methods

Preparation Stage Description Key Reagents/Conditions Outcome/Notes
Sulfonyl Chloride Formation Chlorosulfonation of 2-methoxyaniline Chlorosulfonic acid, 40–50 °C, aqueous workup Formation of 4-amino-2-methoxybenzene-1-sulfonyl chloride
Coupling Reaction Reaction with 3-chloro-4-fluoroaniline Triethylamine, chloroform, 25–60 °C, 5 h Formation of target sulfonamide
Purification Recrystallization Ethanol High purity crystalline product

Q & A

Q. What are the established synthetic routes for 4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of a sulfonyl chloride intermediate with 3-chloro-4-fluoroaniline. Key steps include:
  • Sulfonation : Reacting 4-amino-2-methoxybenzenesulfonyl chloride with 3-chloro-4-fluoroaniline in anhydrous DCM at 0–5°C under nitrogen .
  • Purification : Column chromatography (silica gel, hexane:EtOAc 3:1) yields >85% purity. Optimal reaction pH (7–8) minimizes byproducts like hydrolyzed sulfonic acids .
  • Yield Optimization : Microwave-assisted synthesis (60°C, 30 min) improves reaction efficiency compared to traditional reflux (12 h) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of substituents (e.g., methoxy at C2, amino at C4). Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to adjacent fluorine .
  • HPLC-MS : Purity ≥95% verified via reverse-phase C18 column (acetonitrile:water gradient, retention time ~8.2 min). ESI-MS shows [M+H]+ at m/z 375.1 .
  • X-ray Crystallography : Resolves sulfonamide bond geometry (C–S–N angle ~108°) and halogen interactions .

Q. How does the compound’s solubility profile influence its formulation in biological assays?

  • Methodological Answer :
  • Solubility : Low aqueous solubility (0.12 mg/mL in PBS) necessitates DMSO stock solutions (10 mM). Co-solvents like PEG-400 enhance solubility to 2.5 mg/mL .
  • Formulation : For in vitro assays, sonicate with 0.1% Tween-80 to stabilize colloidal dispersions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antimicrobial efficacy across bacterial strains?

  • Methodological Answer : Discrepancies arise from strain-specific efflux pumps or membrane permeability. Strategies include:
  • MIC Assays : Compare Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains. Higher efficacy against Gram-positive bacteria (MIC 8 µg/mL vs. 64 µg/mL) correlates with reduced LPS barrier .
  • Synergy Studies : Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to enhance Gram-negative activity by 4-fold .

Q. How do computational models predict the compound’s interaction with carbonic anhydrase IX (CA IX), and what validation methods are used?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina predicts sulfonamide binding to CA IX’s Zn²⁺ active site (binding energy −9.2 kcal/mol). Fluorophenyl group occupies hydrophobic pocket .
  • Validation : Compare with X-ray co-crystallography of CA IX-inhibitor complexes. RMSD <1.5 Å confirms model accuracy .

Q. What in vivo models evaluate pharmacokinetics, and how are metabolic stability challenges addressed?

  • Methodological Answer :
  • Rodent Models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Plasma half-life (t₁/₂ = 2.3 h) and bioavailability (F = 35%) indicate moderate stability .
  • Metabolite ID : LC-MS/MS detects hydroxylated derivatives (CYP3A4-mediated). Prodrug strategies (e.g., esterification of methoxy group) reduce first-pass metabolism .

Q. How do chloro/fluoro substituent modifications impact bioactivity and selectivity?

  • Methodological Answer : A SAR study comparing derivatives reveals:
Substituent PositionBioactivity (IC50, CA IX)Selectivity (CA IX/CA II)
3-Cl, 4-F (Parent)12 nM18:1
4-Cl45 nM5:1
4-OCH₃210 nM2:1

Fluorine’s electronegativity enhances target affinity, while chloro improves membrane permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide

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